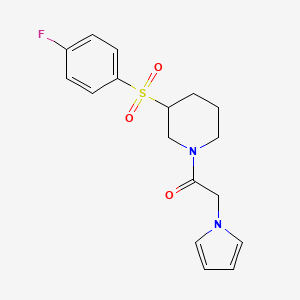

1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Description

The compound 1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic molecule featuring a piperidine ring substituted with a 4-fluorophenylsulfonyl group at the 3-position, linked via an ethanone bridge to a 1H-pyrrole moiety.

While direct synthesis data for this compound are absent in the provided evidence, analogous compounds in (e.g., 7e–7k) share key features:

- A piperazinyl or piperidinyl sulfonyl group (common in kinase inhibitors and antiproliferative agents).

- Ethanone bridges connecting aromatic or heterocyclic substituents.

- Substituent-driven modulation of physicochemical properties (e.g., solubility, melting points) and bioactivity .

Characterization methods for such compounds typically involve 1H/13C/19F NMR, mass spectrometry (MS), and melting point analysis to confirm purity and structure .

Properties

IUPAC Name |

1-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-pyrrol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3S/c18-14-5-7-15(8-6-14)24(22,23)16-4-3-11-20(12-16)17(21)13-19-9-1-2-10-19/h1-2,5-10,16H,3-4,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFVYCICONMEDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multiple steps:

-

Formation of the Piperidine Intermediate:

- Starting with 4-fluorobenzenesulfonyl chloride and piperidine, the reaction is carried out in the presence of a base such as triethylamine to form 4-fluorophenylsulfonylpiperidine.

- Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen).

Chemical Reactions Analysis

Types of Reactions: 1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders due to its piperidine and pyrrole moieties.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe to study the interactions of sulfonyl-containing molecules with biological targets.

Mechanism of Action

The mechanism of action of 1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperidine and pyrrole rings can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Sulfonyl Group Impact :

- Electron-withdrawing groups (e.g., 4-CF₃ in 7i) increase molecular weight and hydrophobicity, correlating with higher melting points (135–137°C vs. 131–134°C for 7e) .

- The 4-fluorophenyl substituent (common in the target compound and 3aj) balances lipophilicity and metabolic stability, a feature exploited in kinase inhibitors .

Heterocyclic Moieties: 1H-Pyrrole (target compound) vs.

Ethanone Bridge Flexibility: The ethanone linker in the target compound allows conformational flexibility, contrasting with rigid propanone chains in 3aj .

Biological Activity

1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22FNO3S2, with a molecular weight of approximately 407.52 g/mol. The compound features a piperidine ring substituted with a sulfonyl group and a pyrrole moiety, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds containing the piperidine and sulfonamide moieties exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . In vitro studies have demonstrated that these compounds can inhibit bacterial growth, suggesting their potential as antibacterial agents.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Studies have highlighted its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . The inhibition of AChE can enhance cholinergic transmission, which may be beneficial in treating cognitive decline.

Anticancer Activity

The sulfonamide group in the compound is associated with anticancer properties. Research involving related compounds has shown that they can induce apoptosis in cancer cells and inhibit tumor growth in preclinical models . The mechanism often involves the modulation of signaling pathways critical for cell proliferation and survival.

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various piperidine derivatives, it was found that compounds similar to this compound exhibited moderate to strong activity against several pathogens. The most potent derivatives had IC50 values indicating effective inhibition at low concentrations .

Enzyme Inhibition Research

Another study focused on the enzyme inhibitory effects of piperidine derivatives revealed that certain modifications to the structure could significantly enhance AChE inhibition. The research suggested that the introduction of the sulfonamide group played a crucial role in increasing binding affinity .

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.